Val-gly-ser-glu

Descripción general

Descripción

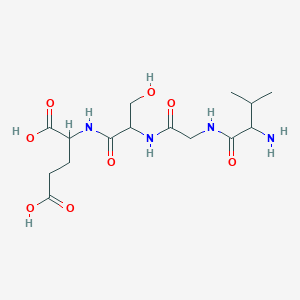

Val-gly-ser-glu is a tetrapeptide composed of the amino acids valine, glycine, serine, and glutamic acid. This peptide is known for its role in enhancing the flavor profile of foods, particularly in the context of kokumi substances, which are known to enhance the richness, mouthfulness, and lingering taste of foods .

Mecanismo De Acción

Target of Action

The primary target of the tetrapeptide Val-Gly-Ser-Glu (also known as γ-Glu-Val-Gly or γ-EVG) is the calcium-sensing receptor (CaSR) . The CaSR is a G-protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

This compound acts as a potent agonist of the CaSR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the CaSR and activates it, leading to a series of intracellular events .

Biochemical Pathways

The formation of this compound involves several biochemical pathways. It is synthesized through a transpeptidation reaction catalyzed by the enzyme γ-glutamyltransferase (BoGGT) present in bovine milk . Two different biosynthetic pathways for this peptide have been identified . The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from glutathione (GSH) to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p) 2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .

Pharmacokinetics

It’s known that the compound can be effectively imported from the medium .

Result of Action

This compound has been found to enhance the sensory characteristics of various foods. It significantly enhances umami, mouthfulness, and the mouth coating in chicken consommé, and oiliness, umami, the thickness of taste in gravy, the middle and last meaty flavor, and pepper flavor in hamburger steak . In reduced-fat foods, the addition of this compound significantly enhances thickness of taste, continuity, aftertaste, and oiliness .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sodium chloride (NaCl) can inhibit the transpeptidase activity of BoGGT, thereby affecting the synthesis of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (glutamic acid) to a solid resin. Each subsequent amino acid (serine, glycine, and valine) is then sequentially added to the growing peptide chain through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Val-gly-ser-glu can undergo various chemical reactions, including:

Oxidation: The serine residue can be oxidized to form a hydroxyl group.

Reduction: The peptide can be reduced to break disulfide bonds if present.

Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DCC and HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of a hydroxyl group, while substitution reactions can result in peptides with altered amino acid sequences .

Aplicaciones Científicas De Investigación

Val-gly-ser-glu has several scientific research applications, including:

Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Explored for its potential therapeutic effects, such as enhancing the flavor of medicinal foods.

Industry: Utilized in the food industry to enhance the flavor profile of various products

Comparación Con Compuestos Similares

Similar Compounds

γ-Glutamyl-valyl-glycine: Another kokumi peptide known for its flavor-enhancing properties.

Glutathione (γ-glutamyl-cysteinyl-glycine): A tripeptide with antioxidant properties and a role in enhancing food flavors.

Uniqueness

Val-gly-ser-glu is unique in its specific combination of amino acids, which contributes to its distinct flavor-enhancing properties. Compared to other kokumi peptides, it has a unique ability to enhance the richness and mouthfulness of foods without imparting a taste of its own .

Actividad Biológica

Val-Gly-Ser-Glu (VGSG) is a tetrapeptide that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of this compound

VGSG is an ECF-A tetrapeptide known for its immunomodulatory effects. It has been studied for its role in increasing eosinophil counts, which are crucial in immune responses, particularly in allergic reactions and asthma management. The peptide's structure consists of four amino acids: valine (Val), glycine (Gly), serine (Ser), and glutamic acid (Glu).

1. Immunomodulatory Effects

VGSG has been shown to influence immune cell populations significantly. A study indicated that VGSG dose-dependently increases the number of human eosinophils but does not affect neutrophil counts. This specificity suggests a targeted role in modulating allergic responses and inflammation .

| Eosinophil Count Increase | Neutrophil Count Change |

|---|---|

| Significant increase observed | No significant change |

2. Antimicrobial Activity

Research has demonstrated that VGSG exhibits antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis. This activity is particularly relevant in developing new antimicrobial agents as resistance to conventional antibiotics rises.

3. Antioxidant Properties

VGSG also shows potential antioxidant activity. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and cardiovascular disorders. The antioxidant capacity of VGSG was assessed through various assays, indicating a significant ability to scavenge free radicals.

| Assay Type | IC50 Value (μM) | Standard Comparison |

|---|---|---|

| DPPH Radical Scavenging | 45 | Ascorbic Acid: 55 |

| ABTS Radical Scavenging | 50 | Gallic Acid: 60 |

The biological activities of VGSG can be attributed to its structural characteristics, allowing it to interact effectively with various biological targets:

- Eosinophil Activation : VGSG binds to specific receptors on eosinophils, promoting their proliferation and activation.

- Cell Membrane Disruption : The peptide's amphipathic nature enables it to insert into microbial membranes, leading to increased permeability and eventual cell death.

- Free Radical Scavenging : The presence of serine and glutamic acid contributes to the peptide's ability to neutralize reactive oxygen species.

Study 1: Eosinophil Modulation

A clinical trial investigated the effects of VGSG on eosinophil counts in patients with asthma. Results showed a significant increase in eosinophil levels post-administration, correlating with improved respiratory function metrics.

Study 2: Antimicrobial Efficacy

Another study evaluated VGSG against common bacterial strains responsible for respiratory infections. The peptide exhibited potent antimicrobial effects, particularly against Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent.

Propiedades

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N4O8/c1-7(2)12(16)14(25)17-5-10(21)18-9(6-20)13(24)19-8(15(26)27)3-4-11(22)23/h7-9,12,20H,3-6,16H2,1-2H3,(H,17,25)(H,18,21)(H,19,24)(H,22,23)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZIGQIDPXKMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319789 | |

| Record name | VGSG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61756-22-7 | |

| Record name | NSC350591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | VGSG | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.